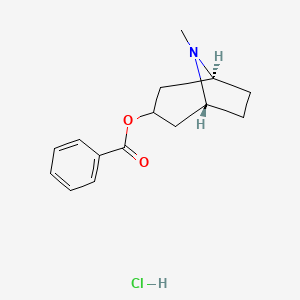

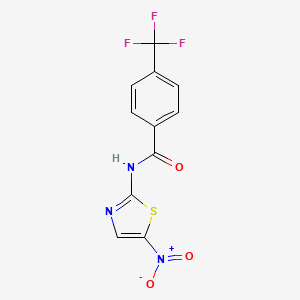

![molecular formula C15H19ClN2 B3025753 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)

2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride

Overview

Description

Pirlindole-d4 (hydrochloride) is a deuterated form of Pirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A). This compound is primarily used as an internal standard for the quantification of Pirlindole in various analytical applications . Pirlindole itself is an antidepressant developed and used in Russia, structurally and pharmacologically related to Metralindole .

Mechanism of Action

Target of Action

Pirlindole-d4 (hydrochloride), also known as 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride, primarily targets the monoamine oxidase A enzyme (MAO-A) . MAO-A is an enzyme that metabolizes neurotransmitters such as norepinephrine and catecholamines .

Mode of Action

Pirlindole-d4 (hydrochloride) acts as a selective and reversible inhibitor of MAO-A . By inhibiting MAO-A, it prevents the breakdown of norepinephrine and catecholamines, leading to an increase in their levels . This increase in neurotransmitter levels is thought to elevate mood .

Biochemical Pathways

The primary biochemical pathway affected by Pirlindole-d4 (hydrochloride) is the metabolism of norepinephrine and catecholamines . By inhibiting MAO-A, Pirlindole-d4 (hydrochloride) prevents the breakdown of these neurotransmitters, leading to their accumulation . This accumulation can result in mood elevation .

Result of Action

The inhibition of MAO-A by Pirlindole-d4 (hydrochloride) leads to an increase in the levels of norepinephrine and catecholamines . This increase is associated with relief from depressive symptoms . Pirlindole-d4 (hydrochloride) has been shown to be effective in the treatment of major depression and fibromyalgia .

Action Environment

The action of Pirlindole-d4 (hydrochloride) can be influenced by various environmental factors. For instance, the consumption of tyramine-rich foods while taking MAO inhibitors can lead to severe headaches and hypertension . Due to pirlindole-d4 (hydrochloride)'s selective and reversible inhibition of mao-a, these “cheese effects” are avoided .

Biochemical Analysis

Biochemical Properties

Pirlindole-d4 (hydrochloride) acts as a reversible inhibitor of the MAO-A enzyme . This interaction with the MAO-A enzyme is crucial for its antidepressant effects, as it leads to an increase in the levels of norepinephrine and serotonin, neurotransmitters that play key roles in mood regulation .

Cellular Effects

In the cellular context, Pirlindole-d4 (hydrochloride) influences cell function by modulating the levels of neurotransmitters. By inhibiting the MAO-A enzyme, it prevents the breakdown of norepinephrine and serotonin, thereby increasing their availability . This can influence various cellular processes, including cell signaling pathways and gene expression related to mood regulation .

Molecular Mechanism

The molecular mechanism of action of Pirlindole-d4 (hydrochloride) involves its binding to the MAO-A enzyme, inhibiting its activity . This inhibition is selective and reversible, meaning it primarily affects MAO-A without permanently deactivating the enzyme . The result is an increase in the levels of norepinephrine and serotonin, which can exert various effects at the molecular level, including changes in gene expression .

Metabolic Pathways

Pirlindole-d4 (hydrochloride) is metabolized significantly through the hepatic system . The metabolic pathways involved in the metabolism of Pirlindole-d4 (hydrochloride) would likely involve enzymes in the liver, although specific enzymes or cofactors have not been identified in the available literature.

Preparation Methods

The synthesis of Pirlindole-d4 (hydrochloride) involves the incorporation of deuterium atoms into the Pirlindole molecule. The general synthetic route for Pirlindole includes the Fischer indole synthesis between p-Tolylhydrazine Hydrochloride and 1,2-Cyclohexanedione, followed by imine formation with ethanolamine, halogenation with phosphorus oxychloride, and intramolecular alkylation with the indole nitrogen . The final step involves the reduction of the imine with sodium borohydride to complete the synthesis . Industrial production methods for Pirlindole-d4 (hydrochloride) would follow similar steps, with additional purification processes to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Pirlindole-d4 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur under various conditions, often involving halogenation or alkylation reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs of the original compound.

Scientific Research Applications

Pirlindole-d4 (hydrochloride) is widely used in scientific research, particularly in:

Chemistry: As an internal standard in mass spectrometry for the quantification of Pirlindole.

Biology: Studying the metabolic pathways and interactions of Pirlindole in biological systems.

Medicine: Researching the pharmacokinetics and pharmacodynamics of Pirlindole and its deuterated forms.

Industry: Used in the development and quality control of pharmaceutical products containing Pirlindole.

Comparison with Similar Compounds

Pirlindole-d4 (hydrochloride) is similar to other reversible inhibitors of monoamine oxidase A, such as:

Metralindole: Shares structural and pharmacological properties with Pirlindole.

Tetrindole: Another reversible inhibitor of MAO-A with similar antidepressant effects.

The uniqueness of Pirlindole-d4 (hydrochloride) lies in its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications .

Properties

IUPAC Name |

2,2,3,3-tetradeuterio-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/i7D2,8D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFOOCLGAAEVIF-UVSTZUAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N2C3=C(C=C(C=C3)C)C4=C2C(N1)CCC4)([2H])[2H])[2H].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

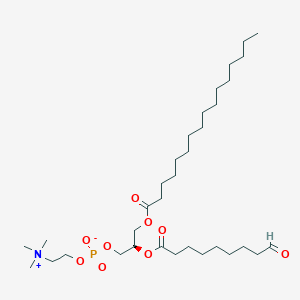

![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)

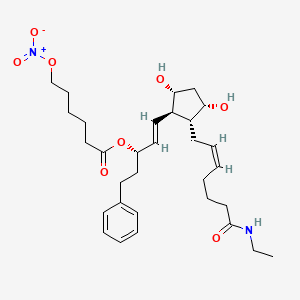

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

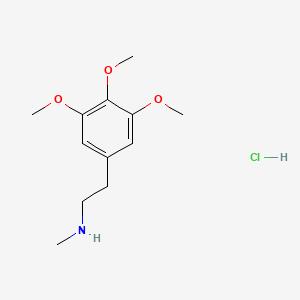

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)

![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)

![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)

![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)

![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)

![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)